Dicobalt octacarbonyl is typically synthesized in the laboratory and is not found naturally. It serves as a crucial building block for the synthesis of other organometallic compounds and catalysts (1: ). Research on this compound has contributed to the understanding of metal-metal bonding and reactivity in organometallic complexes.
The key feature of dicobalt octacarbonyl is the presence of a metal-metal double bond between the two cobalt atoms. This bond is formed by the donation of electrons from the filled d orbitals of each cobalt atom to two of the three bridging carbonyl groups. The remaining four carbonyl groups are terminally bonded to each cobalt atom. The overall structure adopts a triangular bipyramidal geometry around each cobalt center, with the three bridging carbonyls occupying the bridging positions ([2]).
Dicobalt octacarbonyl can be synthesized by reacting cobalt(II) chloride with carbon monoxide under high pressure and temperature:
CoCl2 + 8 CO → Co2(CO)8 + 2 Cl2 (Eq. 1)
This reaction is a classic example of the carbonyl process, a widely used method for preparing metal carbonyls ([2]).
Dicobalt octacarbonyl is thermally unstable and decomposes upon heating to generate cobalt metal and carbon monoxide:
Co2(CO)8 → 2 Co + 8 CO (Eq. 2)
Dicobalt octacarbonyl serves as a versatile precursor for the synthesis of various organometallic compounds. It can undergo hydrogenation to form dicobalt tetracarbonyl hydride (HCo2(CO)4), which is a valuable catalyst for hydroformylation reactions (conversion of alkenes to aldehydes) ([2]).